molecular formula C12H26O3Si B106200 Cyclohexyltriethoxysilane CAS No. 18151-84-3

Cyclohexyltriethoxysilane

Cat. No.: B106200
CAS No.: 18151-84-3
M. Wt: 246.42 g/mol
InChI Key: ATGKAFZFOALBOF-UHFFFAOYSA-N
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Description

Prednisolone sodium metazoate is a synthetic glucocorticoid with anti-inflammatory and immunomodulating properties. It is used in the treatment of various inflammatory and autoimmune conditions, as well as certain types of cancers. This compound is known for its ability to decrease the number of circulating lymphocytes and induce cell differentiation, providing both topical and systemic anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Prednisolone sodium metazoate can be synthesized through a series of chemical reactions involving the modification of prednisolone. The synthesis typically involves the esterification of prednisolone with metazoic acid, followed by the conversion to its sodium salt form. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of prednisolone sodium metazoate involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .

Chemical Reactions Analysis

Types of Reactions

Prednisolone sodium metazoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different pharmacological properties .

Scientific Research Applications

Prednisolone sodium metazoate has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prednisolone sodium metazoate is unique due to its specific esterification with metazoic acid, which enhances its solubility and bioavailability. This modification allows for more efficient delivery and localized anti-inflammatory effects compared to other glucocorticoids .

Properties

IUPAC Name

cyclohexyl(triethoxy)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATGKAFZFOALBOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1CCCCC1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576380
Record name Cyclohexyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18151-84-3
Record name (Triethoxysilyl)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18151-84-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexyl(triethoxy)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576380
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexane, (triethoxysilyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

60 ml of dry diethyl ether and 14.0 gram (0.067 mole) of tetraethoxysilane were charged in a 250 ml flask equipped with a reflux condenser and a stirring apparatus in an atmosphere of nitrogen and above prepared solution of cyclohexyl magnesium chloride was slowly added while keeping the internal temperature below 10° C. After completion of addition stirring was carried out at room temperature for 6 hours and at reflux temperature for 2 hours. To the resulting reaction mass 10-20 ml of saturated aqueous ammonium chloride solution was added drop wise to dissolve magnesium salt. The organic layer was separated from the aqueous layer, dried and evaporated to give crude cyclohexyltriethoxysilane. This crude was purified by fractional distillation under reduced pressure, yielding 14.2 gram of pure cyclohexyltriethoxysilane (86% of the theoretical maximum yield based on the amount of tetraethoxysilane).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 (± 5) mL
Type
reactant
Reaction Step Two
[Compound]
Name
magnesium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
14 g
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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